3-amino-2-cyano-3-morpholino-N-phenyl-2-propenethioamide
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Overview
Description
3-amino-2-cyano-3-morpholino-N-phenyl-2-propenethioamide is a complex organic compound with the molecular formula C14H16N4OS It is characterized by the presence of an amino group, a cyano group, a morpholino group, and a phenyl group attached to a propenethioamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-cyano-3-morpholino-N-phenyl-2-propenethioamide typically involves multi-step organic reactions. One common method involves the reaction of p-chlorocyanoacetanilide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by the addition of methyl iodide. This reaction sequence leads to the formation of ketene dithioacetals, which are then transformed into the desired compound through further reactions with formamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-cyano-3-morpholino-N-phenyl-2-propenethioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-2-cyano-3-morpholino-N-phenyl-2-propenethioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-2-cyano-3-morpholino-N-phenyl-2-propenethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-cyano-3-morpholino-N-phenyl-2-propenamide
- 3-amino-2-cyano-3-morpholino-N-phenyl-2-propenethioamide derivatives
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in certain applications.
Properties
IUPAC Name |
(E)-3-amino-2-cyano-3-morpholin-4-yl-N-phenylprop-2-enethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c15-10-12(13(16)18-6-8-19-9-7-18)14(20)17-11-4-2-1-3-5-11/h1-5H,6-9,16H2,(H,17,20)/b13-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEMGDKRTRRKEK-OUKQBFOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=C(C#N)C(=S)NC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C(=C(\C#N)/C(=S)NC2=CC=CC=C2)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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